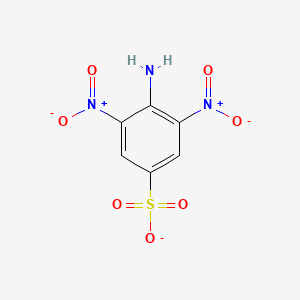

4-Amino-3,5-dinitrobenzenesulfonate

Description

Contextualization within Nitroaromatic and Sulfonate Chemistry

4-Amino-3,5-dinitrobenzenesulfonate is a multifaceted organic compound that integrates the distinct chemical characteristics of three functional groups attached to a benzene (B151609) ring: an amino group (-NH₂), two nitro groups (-NO₂), and a sulfonate group (-SO₃⁻). This unique combination places it at the intersection of nitroaromatic and sulfonate chemistry, with its properties defined by the interplay of these groups.

Nitroaromatic compounds are characterized by the presence of one or more nitro groups on an aromatic ring. The nitro group is strongly electron-withdrawing, which significantly influences the electronic properties of the aromatic system. britannica.comwikipedia.org This electron-withdrawing nature deactivates the benzene ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. britannica.com Industrially, nitroaromatics are crucial as precursors for a vast array of products, including dyes, polymers, and explosives. cambridge.orgfrontiersin.org

Sulfonates, with the general formula R-SO₃⁻, are salts or esters of sulfonic acids. nih.govcambridge.org They are typically colorless, stable in water, and non-oxidizing. nih.govcambridge.org The sulfonate group is highly polar and imparts significant water solubility to organic compounds, a property leveraged in detergents, dyes, and pharmaceuticals. researchgate.netchemicalbook.com

In this compound, the two nitro groups create a highly electron-deficient aromatic ring. The presence of the amino group, a strong electron-donating group, modulates these electronic effects. Furthermore, the amino group is a reactive site, capable of undergoing reactions like diazotization, where it is converted into a diazonium salt (Ar-N₂⁺). This reactivity is historically significant in the synthesis of azo dyes. britannica.com The sulfonate group ensures the compound's solubility in aqueous solutions, a critical property for many chemical processes and applications. clearsynth.com

Historical Perspectives and Early Investigations of this compound

The development of this compound is intrinsically linked to the rise of the synthetic dye industry in the latter half of the 19th century. wikipedia.orgchemistryviews.org The journey began with the discovery of aniline-based dyes, most notably William Henry Perkin's synthesis of mauveine in 1856 from aniline (B41778), a readily available byproduct of coal tar. chemistryviews.orgsciencemuseum.org.uk This discovery catalyzed intense research into the chemical modification of aniline and other aromatic compounds.

Chemists soon developed key industrial reactions such as nitration (the introduction of -NO₂ groups) and sulfonation (the introduction of -SO₃H groups) to produce a wide range of intermediates. britannica.com In 1858, Peter Griess's discovery of the diazotization reaction, which converts an aromatic amino group into a reactive diazonium group, was a pivotal moment. theplantlady.net This allowed for the coupling of these intermediates with phenols or anilines to create azo dyes, which would come to dominate the industry. britannica.comtheplantlady.net

Within this context, compounds like dinitroaniline sulfonic acids became valuable intermediates. While specific documentation on the first synthesis of this compound is scarce, its structural motifs are representative of the period's chemical innovation. Patents from the late 19th and early 20th centuries describe the industrial production of related compounds, such as dinitrostilbene (B14013056) disulphonic acid, which were vital for creating fast, stable dyes. google.com The synthesis of such molecules was driven by the textile industry's demand for new, vibrant, and durable colors. sciencemuseum.org.uk It can be inferred that this compound was developed as part of this broader effort to create a versatile palette of chemical building blocks for the burgeoning dye industry.

Current Research Landscape and Emerging Areas in this compound Studies

While direct research on this compound is limited in contemporary literature, the broader class of dinitroaniline derivatives is the subject of significant ongoing investigation across several scientific fields. The unique combination of functional groups present in this compound makes its structural analogs relevant to various modern applications.

Energetic Materials: Polynitro-aromatic and heteroaromatic compounds are a cornerstone of energetic materials research. Related molecules, such as 4-amino-3,5-dinitropyrazole (ADNP), are studied for their high thermal stability, low sensitivity to mechanical stimuli (impact and friction), and powerful explosive performance. researchgate.netrsc.orgresearchgate.net Research in this area focuses on synthesizing new derivatives to achieve an optimal balance of energy output and safety, making them potential replacements for traditional explosives. researchgate.net

Herbicides: The dinitroaniline class of compounds, which includes commercial products like trifluralin (B1683247) and oryzalin, has been used extensively in agriculture for weed control since the mid-20th century. cambridge.orgcambridge.org Current research explores the mechanisms of herbicide resistance in various weed species, often focusing on genetic mutations in tubulin, the protein targeted by these herbicides. frontiersin.org Understanding these resistance mechanisms is crucial for developing new, more effective agricultural chemicals.

Pharmaceutical and Therapeutic Research: Dinitroaniline derivatives have been explored for their potential as therapeutic agents. For instance, studies have investigated their efficacy against parasites like Cryptosporidium parvum, a cause of diarrheal disease. nih.gov Although enhanced water solubility from a sulfonate group did not always directly correlate with higher activity, this line of research highlights the potential for this chemical scaffold in drug discovery. nih.gov

Derivatizing Reagents: The reactive amino group on the dinitro-substituted ring is useful in analytical chemistry. A closely related compound, 4-amino-3,5-dinitrobenzoic acid (ADBA), has been successfully diazotized and used as a coupling reagent to detect and quantify pharmaceuticals in techniques like high-performance liquid chromatography (HPLC). nih.gov The resulting derivatives are often colored, enabling spectrophotometric analysis. nih.gov This suggests a potential application for this compound as a water-soluble derivatizing agent.

Academic and Industrial Significance of this compound

The significance of this compound stems from its role as a versatile chemical intermediate. clearsynth.com Its trifunctional nature—possessing reactive amino, electron-withdrawing nitro, and solubilizing sulfonate groups—makes it a useful building block in organic synthesis.

Industrially, its primary importance lies in the synthesis of other complex molecules. Historically and currently, compounds with similar structures are fundamental to the production of azo dyes. The amino group can be diazotized and coupled to other aromatic compounds to generate a wide spectrum of colors. The sulfonate group is particularly important in this context, as it imparts water solubility to the final dye product, which is essential for dyeing textiles like wool and cotton in aqueous baths. britannica.com

In an academic setting, this compound and its analogs serve as model compounds for studying the interplay of functional groups and their influence on chemical reactivity and properties. Research on related dinitroanilines contributes to diverse fields such as agricultural science, materials science (specifically energetic materials), and medicinal chemistry. frontiersin.orgnih.govrsc.org The study of its reaction mechanisms, such as nucleophilic substitution or the desulfonation (removal of the sulfonic acid group) versus migration of a nitro group under certain conditions, provides valuable insights into fundamental organic chemistry principles. researchgate.net

Chemical Compound Data

Table 1: Properties of 4-Amino-3,5-dinitrobenzenesulfonic acid

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-amino-3,5-dinitrobenzenesulfonic acid | nih.gov |

| CAS Number | 98139-22-1 | clearsynth.comnih.gov |

| Molecular Formula | C₆H₅N₃O₇S | nih.gov |

| Molecular Weight | 263.19 g/mol | nih.gov |

| SMILES | C1=C(C=C(C(=C1N+[O-])N)N+[O-])S(=O)(=O)O | nih.gov |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-Amino-3,5-dinitrobenzenesulfonic acid |

| 4-amino-3,5-dinitrobenzoic acid (ADBA) |

| 4-amino-3,5-dinitropyrazole (ADNP) |

| Aniline |

| Bismark brown |

| Chrysoidine |

| Congo Red |

| Dinitramine |

| Dinitrostilbene disulphonic acid |

| Indanthrone |

| Mauveine |

| Nitralin |

| Oryzalin |

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C6H4N3O7S- |

|---|---|

Poids moléculaire |

262.18 g/mol |

Nom IUPAC |

4-amino-3,5-dinitrobenzenesulfonate |

InChI |

InChI=1S/C6H5N3O7S/c7-6-4(8(10)11)1-3(17(14,15)16)2-5(6)9(12)13/h1-2H,7H2,(H,14,15,16)/p-1 |

Clé InChI |

QDVQTSSPAQEFEN-UHFFFAOYSA-M |

SMILES canonique |

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])S(=O)(=O)[O-] |

Origine du produit |

United States |

Synthetic Pathways and Methodologies for 4 Amino 3,5 Dinitrobenzenesulfonate and Its Derivatives

Established Synthetic Routes to 4-Amino-3,5-dinitrobenzenesulfonate

The creation of this compound can be achieved through several reliable synthetic pathways.

Preparation from 2,6-Dinitroaniline and Chlorosulfonic Acid as an Intermediate

One established method for synthesizing this compound involves the desulfonation of its potassium salt, which can be prepared from precursor compounds. orgsyn.org This process highlights the reactivity of the sulfonate group under specific conditions to yield the desired aniline (B41778) derivative. Dinitroanilines, a broader class of compounds to which this compound belongs, are recognized as important intermediates in the creation of various industrial chemicals. wikipedia.org

Approaches Involving Sulfonylation and Nitration of Precursor Aromatic Compounds

A common strategy in the synthesis of substituted aromatic compounds like this compound involves the sequential introduction of functional groups. This typically includes sulfonylation and nitration reactions on a precursor aromatic ring. masterorganicchemistry.com For instance, a synthetic route can start with a readily available aromatic compound, which is first sulfonated to introduce the sulfonic acid group. This is followed by nitration to add the nitro groups to the desired positions on the ring. The specific order and reaction conditions are critical to ensure the correct isomer is formed.

A related synthesis starts with p-aminophenol, which undergoes acetylation, followed by nitration with nitric acid, and finally hydrolysis to produce 4-amino-3-nitrophenol. google.com This multi-step process demonstrates the principle of using protecting groups (in this case, the acetyl group) to direct the nitration to the desired position.

Furthermore, the synthesis of related dinitroaniline derivatives often involves the reaction of a substituted chlorobenzene (B131634) with chlorosulfonic acid, followed by nitration and subsequent amination. orgsyn.org For example, 4-chloro-3,5-dinitrobenzenesulfonate (B11063583) can be reacted with ammonia (B1221849) to replace the chlorine atom with an amino group. orgsyn.orgnih.gov

Specific Conditions for Potassium this compound Synthesis

The synthesis of potassium this compound has been described in detail. orgsyn.org The process begins with the sulfonation of chlorobenzene using a mixture of concentrated and fuming sulfuric acid. The resulting product is then nitrated using potassium nitrate (B79036) at a controlled temperature. The intermediate, potassium 4-chloro-3,5-dinitrobenzenesulfonate, is then isolated and recrystallized. orgsyn.org This purified intermediate is subsequently reacted with concentrated ammonium (B1175870) hydroxide (B78521) in water. The mixture is boiled under reflux, leading to the substitution of the chloro group with an amino group, yielding orange, crystalline potassium this compound upon cooling. orgsyn.org

Synthesis of Chemically Modified Derivatives of this compound

The core structure of this compound can be chemically modified to create a range of derivatives with potentially new properties.

N-Substituted Sulfonamide Analogues (e.g., N1- and N4-substituted 3,5-Dinitro Sulfanilamides)

A significant class of derivatives includes N-substituted sulfonamide analogues. The synthesis of these compounds, such as N1- and N4-substituted 3,5-dinitro sulfanilamides, has been explored for their potential biological activity. acs.org

One synthetic approach starts with 3,5-dinitro-4-chlorobenzenesulfonate. acs.org This intermediate undergoes a modified Ullman condensation to produce N4,N4-disubstituted anilinosulfonate derivatives. These are then converted to the corresponding sulfonyl chlorides by reacting with phosphorus pentachloride. Finally, the target sulfonamides are obtained by reacting these sulfonyl chlorides with various primary or secondary amines. acs.org

For example, N1-phenyl-3,5-dinitro-N4,N4-di-n-butylsulfanilamide has been synthesized as part of a study on antikinetoplastid agents. acs.orgnih.gov The synthesis involved the reaction of the appropriate sulfonyl chloride with an amine in pyridine. acs.org

Introduction of Diverse Aromatic and Heteroaromatic Substituents

The introduction of diverse aromatic and heteroaromatic substituents onto the core structure allows for the exploration of a wide chemical space and the fine-tuning of the molecule's properties.

One method involves the condensation of a precursor molecule with various aromatic or heteroaromatic amines. For example, in the synthesis of N1-aryl-3,5-dinitro-N4,N4-dialkylsulfanilamides, the sulfonyl chloride intermediate can be reacted with a range of substituted anilines. acs.org

Another strategy involves the synthesis of thiadiazole derivatives. For instance, 2-amino-5-substituted-1,3,4-thiadiazoles can be prepared from p-substituted benzoic acids and thiosemicarbazide. These can then be reacted with other molecules, such as 5-nitro-2-furanacrolein, to yield Schiff bases containing both a substituted phenyl ring and a nitro-heterocycle. orientjchem.org

The synthesis of amino-3,5-dicyanopyridine derivatives, which can serve as precursors to more complex heterocyclic systems, involves a multicomponent condensation reaction of malononitrile, hydrogen sulfide, an appropriate aldehyde, and a halide. nih.gov These intermediates can then undergo further reactions, such as ring closure, to form thieno[2,3-b]pyridine (B153569) derivatives. nih.gov

Formation of Polymeric or Supramolecular Structures from Derivatives

The functional groups present in derivatives of this compound—the amino, nitro, and sulfonate groups—offer multiple points for modification and subsequent assembly into larger, ordered structures. While direct research on polymeric or supramolecular structures derived specifically from this compound is not extensively documented, analogous systems provide insights into potential pathways.

Derivatives of aminobenzenesulfonic acids, such as sulfanilic acid, have been utilized in the synthesis of conducting polymers. google.comatamanchemicals.com For instance, the polymerization of aniline and its sulfonated derivatives can be achieved through chemical oxidation. researchgate.net The resulting polymers exhibit properties that are dependent on the ratio of the constituent monomers. researchgate.net Furthermore, the functionalization of polymers with sulfonic acid groups is a known strategy to impart specific properties, such as inducing apatite nucleation in biomaterials. masterorganicchemistry.com

Supramolecular assembly, driven by non-covalent interactions like hydrogen bonding and π-π stacking, is another avenue for creating complex architectures from derivatives of this compound. nso-journal.org The presence of both hydrogen bond donors (amino group) and acceptors (nitro and sulfonate groups), along with the aromatic ring, makes these molecules potential building blocks for self-assembly. nih.govnih.gov For example, supramolecular assemblies of other anilino-nitro-substituted aromatic compounds have been investigated, demonstrating the formation of ordered structures through hydrogen bonding. researchgate.net

Methodological Advancements in this compound Synthesis

Recent advancements in synthetic organic chemistry offer potential improvements in the synthesis of this compound, focusing on enhancing reaction efficiency and selectivity.

Optimization of Reaction Conditions and Yields

The synthesis of substituted aromatic compounds often requires careful optimization of reaction conditions to maximize yield and minimize side products. For the dinitration of an aminobenzenesulfonic acid precursor, controlling factors such as temperature, reaction time, and the concentration of nitrating agents is crucial. wikipedia.org The nitration of deactivated aromatic compounds, a category to which a sulfonated and nitrated aniline derivative would belong, presents its own set of challenges. epa.govresearchgate.net Research into novel nitrating systems, such as those involving nitric acid with trifluoroacetic anhydride (B1165640) and a zeolite catalyst, has shown promise in effectively nitrating deactivated substrates. rsc.org

The sulfonation of aniline to produce 4-aminobenzenesulfonic acid (sulfanilic acid) has been a subject of process optimization. A typical industrial method involves heating aniline with concentrated sulfuric acid. wikipedia.orggoogle.com Variations in reaction temperature and the ratio of reactants can influence the outcome of the reaction. researchgate.net

Table 1: General Reaction Conditions for Related Syntheses

| Reaction Type | Reactants | Catalyst/Reagent | Temperature (°C) | Yield (%) | Reference |

| Nitration of Deactivated Aromatics | Nitrobenzene | HNO₃, (CF₃CO)₂O, Zeolite Hβ | - | High | rsc.org |

| Sulfonation of Aniline | Aniline, H₂SO₄ | - | 180-190 | 98 | google.com |

| Polymerization of Aniline Derivatives | Aniline, Aniline-o-sulfonic acid | Chemical Oxidation | - | Varies | researchgate.net |

Catalytic Approaches in Synthetic Protocols

The use of catalysts can significantly enhance the efficiency and selectivity of the synthetic steps leading to this compound. While direct catalytic methods for the dinitration of 4-aminobenzenesulfonic acid are not widely reported, advancements in the catalytic nitration of aromatic compounds are relevant. Enzyme catalysis, for instance, offers an environmentally friendly alternative to traditional chemical nitration. nih.gov Horseradish peroxidase has been shown to catalyze the nitration of aromatic compounds containing amino or hydroxyl groups under mild conditions. nih.gov

In the context of sulfonation, while the direct reaction with sulfuric acid is common, catalytic methods for sulfonation exist. However, the high reactivity of aniline often makes direct sulfonation feasible without a catalyst. wikipedia.org For deactivated aromatic systems, more advanced catalytic approaches might be necessary to achieve efficient sulfonation.

Scalability and Process Development for this compound Production

The industrial production of specialty chemicals like this compound requires consideration of scalability and process development to ensure economic viability and safety. The principles of electrophilic aromatic substitution are fundamental to large-scale production. wikipedia.org

The synthesis of sulfanilic acid, a related compound, has been scaled for industrial production. google.com The process typically involves batch reactors and careful control of reaction parameters to manage the exothermic nature of the sulfonation reaction. google.com Similarly, the nitration of aromatic compounds is a well-established industrial process, though the introduction of multiple nitro groups onto a deactivated ring requires more stringent control. unimi.it The development of continuous flow processes for nitration and other hazardous reactions is an area of active research aimed at improving safety and efficiency at scale.

The scalability of polymerization processes for derivatives would depend on the chosen method. Chemical oxidation polymerization, for instance, has been used for the synthesis of polyaniline and its derivatives on a larger scale. researchgate.net The development of robust and scalable methods for the synthesis and subsequent polymerization or self-assembly of this compound derivatives remains a key area for future research.

Reaction Mechanisms and Chemical Transformations of 4 Amino 3,5 Dinitrobenzenesulfonate

Mechanistic Studies of Nitro Group Migration in 4-Amino-3,5-dinitrobenzenesulfonate

Research has indicated that under certain conditions, such as elevated temperatures, the functional groups on the benzene (B151609) ring of potassium this compound can undergo rearrangement. researchgate.net Specifically, a temperature-dependent migration of a nitro group has been observed, competing with desulfonation reactions. researchgate.net While detailed mechanistic studies on this specific compound are not extensively documented in readily available literature, such rearrangements in nitroaromatic compounds often proceed through complex intramolecular or intermolecular pathways, potentially involving Meisenheimer-like intermediates. The presence of the activating amino group and the deactivating nitro and sulfonate groups creates a complex electronic environment that can facilitate such migrations.

Investigation of Desulfonation Pathways in this compound Systems

Desulfonation, the removal of the sulfonic acid group, is a significant transformation pathway for this compound and related compounds. This reaction can occur under various conditions, including thermal stress and in the presence of certain reagents. researchgate.netgoogle.com

One documented pathway involves the concurrent reduction of a nitro group and desulfonation. For instance, reacting dinitrobenzenesulfonates with sulfur dioxide in an aqueous medium at elevated temperatures (around 100°C to 250°C) leads to both the reduction of at least one nitro group to a primary amino group and the elimination of the sulfonic acid group. google.com It is proposed that the sulfur dioxide, which is oxidized to sulfuric acid, also catalyzes the desulfonation reaction in situ. google.com

Microbial degradation also presents a pathway for desulfonation. d-nb.info Aerobic catabolism of sulfonated aromatic compounds can proceed through several mechanisms, including the destabilization of the C-SO3 bond by oxygenation of the adjacent carbon, leading to the release of sulfite. d-nb.info

Electrophilic and Nucleophilic Substitution Reactions Involving the Sulfonate Moiety

The sulfonate group (-SO3H) in aromatic compounds is generally a good leaving group in nucleophilic aromatic substitution reactions, particularly when the ring is activated by strong electron-withdrawing groups like the two nitro groups present in this compound.

Recent studies have shown that electron-deficient benzenesulfonic acids can undergo ipso nucleophilic substitution with active methylene (B1212753) compounds to form new carbon-carbon bonds. nih.gov This reaction proceeds under mild conditions and is facilitated by the formation of a resonance-stabilized Meisenheimer adduct. nih.gov The strong electron-withdrawing nature of the nitro groups in this compound would make its sulfonate group susceptible to displacement by strong nucleophiles.

Conversely, electrophilic aromatic substitution on the ring is heavily influenced by the existing substituents. The amino group is a strongly activating, ortho-, para- directing group, while the nitro and sulfonate groups are strongly deactivating, meta- directing groups. masterorganicchemistry.commasterorganicchemistry.com Given the positions of the substituents in this compound, the positions ortho to the amino group are already occupied by nitro groups. The position para to the amino group is occupied by the sulfonate group. This substitution pattern makes further electrophilic substitution on the ring challenging.

Redox Chemistry of the Nitro and Amino Functionalities

The nitro and amino groups are redox-active and their transformations are central to the chemistry of this compound.

The reduction of the nitro groups is a common and important reaction for nitroaromatic compounds. masterorganicchemistry.comwikipedia.org A variety of reagents and conditions can be employed to achieve this transformation, leading to different products.

Common Reduction Methods and Potential Products:

| Reagent/Condition | Primary Product(s) | Notes |

| Catalytic Hydrogenation (e.g., H2/Pd-C, Raney Ni) | Diamino derivatives | A common and effective method for complete reduction of nitro groups to amines. wikipedia.orgcommonorganicchemistry.com |

| Metals in Acid (e.g., Fe/HCl, Sn/HCl, Zn/AcOH) | Diamino derivatives | A classic and widely used method for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.comscispace.com |

| Sodium Hydrosulfite (Na2S2O4) | Can offer selectivity in polynitro compounds. | |

| Tin(II) Chloride (SnCl2) | Diamino or partially reduced products | A mild reducing agent. commonorganicchemistry.com |

| Zinc dust and Ammonium (B1175870) Chloride | Hydroxylamine derivatives | Can lead to partial reduction. wikipedia.org |

In polynitro compounds, selective reduction of one nitro group over another can be challenging but is sometimes achievable. stackexchange.com For dinitroanilines, preference in reduction is often given to the nitro group ortho to the amino group. stackexchange.com In the case of this compound, both nitro groups are ortho to the amino group, suggesting that selective reduction might be difficult to control with standard methods.

A process using sulfur dioxide in an aqueous medium has been shown to reduce at least one nitro group to a primary amino group, concurrently with desulfonation. google.com This can lead to the formation of aminonitrotoluenes or toluenediamines if starting from the methylated analogue. google.com

The primary amino group on the aromatic ring can undergo various oxidation reactions. One of the most significant is diazotization, which involves treating the amine with nitrous acid (usually generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt. researchgate.net These salts are highly versatile intermediates in organic synthesis, capable of undergoing a wide range of substitution reactions (Sandmeyer, Schiemann, etc.) to introduce a variety of functional groups onto the aromatic ring.

The amino group can also be oxidized under different conditions. For example, in sulfate (B86663) radical oxidation processes, the nitrogen in amino acids can be oxidized sequentially to ammonium and then nitrate (B79036). nih.gov While this specific study was on amino acids, similar oxidative pathways could potentially occur for the amino group in this compound under strong oxidizing conditions.

Photochemical and Thermal Transformation Pathways of this compound

The presence of nitro and amino groups on the aromatic ring suggests that this compound is likely susceptible to photochemical and thermal transformations.

Photochemical Pathways: Studies on similar nitroaromatic compounds, such as 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), show that photolysis can lead to a variety of products. mdpi.com These transformations can include the formation of nitroso-derivatives, denitration (loss of a nitro group), and the formation of furoxan and furazan (B8792606) ring systems through intramolecular cyclization involving adjacent nitro and amino groups. mdpi.com It is plausible that irradiation of this compound could lead to analogous products, such as nitroso compounds or cyclized derivatives.

Thermal Pathways: Heating nitroaromatic compounds can lead to decomposition or rearrangement. For 4-amino-3,5-dinitropyrazole, heating can cause trimerization. researchgate.net For potassium this compound, thermal treatment can induce a competition between nitro group migration and desulfonation. researchgate.net The specific products and pathways are highly dependent on the temperature and the presence of other reagents. In a process involving sulfur dioxide, temperatures between 150°C and 200°C are used to effect simultaneous reduction and desulfonation. google.com

Studies on Intermolecular Interactions Leading to Complex Formation

Detailed research specifically investigating the intermolecular interactions and complex formation of this compound is limited in publicly available scientific literature. While the structural components of the molecule—an aromatic ring, an amino group, two nitro groups, and a sulfonate group—suggest a high potential for forming a variety of intermolecular interactions, dedicated studies to elucidate these phenomena for this specific compound are not readily found.

The presence of strong hydrogen bond donors (the amino group) and multiple hydrogen bond acceptors (the sulfonate and nitro groups) indicates that hydrogen bonding would be a primary driving force in the formation of any potential complexes or in its crystal lattice. The electron-deficient nature of the dinitro-substituted aromatic ring suggests that π-π stacking interactions could also play a significant role in its supramolecular chemistry.

However, without specific crystallographic or spectroscopic studies on complexes formed with this compound, any discussion of its behavior in complex formation remains speculative. Data on binding constants, thermodynamic parameters of complexation, or detailed structural information of specific complexes are not available in the surveyed literature.

Further experimental research, including single-crystal X-ray diffraction of the parent compound and its co-crystals or salts, as well as spectroscopic titrations (e.g., UV-Vis, NMR) with potential guest molecules, would be necessary to provide the detailed research findings and data required for a thorough understanding of the intermolecular interactions and complex formation capabilities of this compound.

Spectroscopic Characterization and Structural Elucidation of 4 Amino 3,5 Dinitrobenzenesulfonate and Its Derivatives

Advanced Spectroscopic Techniques for Molecular Structure Confirmation

A suite of sophisticated spectroscopic methods is employed to confirm the molecular identity and structural features of 4-Amino-3,5-dinitrobenzenesulfonate. These techniques provide complementary information regarding the compound's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁴N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise chemical structure of organic compounds by providing detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. Due to the symmetrical substitution pattern on the benzene (B151609) ring, the two aromatic protons are chemically equivalent. These protons would likely appear as a singlet in the downfield region of the spectrum, typically between 8.0 and 9.0 ppm. This significant downfield shift is attributed to the strong electron-withdrawing effects of the two nitro groups and the sulfonate group. The protons of the amino group (-NH₂) would typically produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are anticipated, corresponding to the six carbon atoms of the benzene ring. The chemical shifts are influenced by the attached functional groups. A related compound, 4-amino-3,5-dinitrobenzoic acid, shows predictable shifts that can be used as a reference. The carbon atom attached to the amino group (C-NH₂) is expected to appear around 135 ppm, while the carbons bearing the nitro groups (C-NO₂) would be further downfield, typically in the 140-150 ppm range. The carbon attached to the sulfonate group (C-SO₃⁻) and the aromatic C-H carbons would also have characteristic shifts.

¹⁴N NMR: Nitrogen-14 NMR can provide direct information about the nitrogen environments in the molecule. The spectrum would be expected to show two distinct signals: one for the amino group (-NH₂) and another for the nitro groups (-NO₂). The chemical shift of the nitro group nitrogen is typically found at a much higher frequency compared to the amino nitrogen due to the different oxidation states and electronic environments.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Aromatic C-H | 8.0 - 9.0 | Singlet |

| ¹H | Amino N-H | Variable | Broad Singlet |

| ¹³C | C-SO₃⁻ | ~130 - 140 | Singlet |

| ¹³C | C-H | ~125 - 130 | Singlet |

| ¹³C | C-NO₂ | ~140 - 150 | Singlet |

| ¹³C | C-NH₂ | ~135 - 145 | Singlet |

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its primary functional groups:

Amino (-NH₂) Group: Primary aromatic amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.org A strong N-H scissoring (bending) vibration is also expected between 1550 and 1650 cm⁻¹. libretexts.org

Nitro (-NO₂) Group: Aromatic nitro compounds are characterized by two strong stretching vibrations. orgchemboulder.comorgchemboulder.com The asymmetric N-O stretching band appears in the 1550-1475 cm⁻¹ range, while the symmetric stretching band is found between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.comspectroscopyonline.com The presence of these two intense peaks is a strong indicator of a nitro group. spectroscopyonline.com

Sulfonate (-SO₃⁻) Group: The sulfonate group also gives rise to strong characteristic absorptions. Asymmetric and symmetric S=O stretching vibrations are typically observed in the regions of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively.

Aromatic Ring: C-H stretching vibrations for the aromatic ring appear above 3000 cm⁻¹, and C=C stretching vibrations occur in the 1600-1450 cm⁻¹ region.

Table 2: Characteristic FTIR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium-Strong |

| Amino (-NH₂) | N-H Scissoring (Bend) | 1550 - 1650 | Strong |

| Aromatic Ring | C-H Stretch | > 3000 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1475 - 1550 | Strong |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1290 - 1360 | Strong |

| Sulfonate (-SO₃⁻) | Asymmetric S=O Stretch | 1150 - 1260 | Strong |

| Sulfonate (-SO₃⁻) | Symmetric S=O Stretch | 1030 - 1070 | Strong |

Ultraviolet-Visible (UV-Vis) and Photoluminescence Spectroscopy for Electronic Transitions and Emission Properties

UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The presence of chromophores, such as the nitro groups and the aromatic ring, and auxochromes, like the amino group, significantly influences the UV-Vis spectrum.

The aromatic ring itself has π → π* transitions. The amino group, acting as an auxochrome, interacts with the π-system of the ring, typically causing a bathochromic (red) shift to longer wavelengths. libretexts.org Similarly, the nitro groups extend the conjugation and also contribute to a significant red shift. libretexts.org Aromatic nitro compounds often absorb at wavelengths around 330 nm. libretexts.org For the closely related 4-amino-3,5-dinitrobenzoic acid, absorption maxima have been reported at 435 nm in water and 415 nm in n-octanol, indicating strong absorption in the visible region. nih.gov It is expected that this compound would exhibit similar absorption properties, with a λ-max in the visible range due to the extensive conjugated system and the presence of both electron-donating (amino) and electron-withdrawing (dinitro, sulfonate) groups.

Information regarding the photoluminescence (fluorescence or phosphorescence) properties of this compound is not widely available. Many nitroaromatic compounds exhibit weak or no fluorescence, as the excited state is often efficiently deactivated through non-radiative pathways.

Mass Spectrometry (LC-MS/MS, Elemental Analysis) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Due to the low volatility of sulfonic acids and their salts, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization source, such as Electrospray Ionization (ESI), are typically used. acs.orgupce.cz For this compound, analysis in the negative ion mode would be most effective, as the sulfonate group is readily deprotonated to form a stable anion. upce.cz

Molecular Ion: In negative-ion ESI-MS, the primary ion observed would be the deprotonated molecule [M-H]⁻.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion would provide valuable structural information. Key fragmentation pathways would likely include:

Loss of sulfur trioxide (SO₃, 80 Da) or sulfur dioxide (SO₂, 64 Da).

Loss of nitric oxide (NO, 30 Da) or nitrogen dioxide (NO₂, 46 Da) from the nitro groups.

Cleavage of the C-S bond.

Elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound, which can be used to confirm its empirical formula and purity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Intermolecular Interactions

Single-Crystal X-ray Diffraction (SCXRD) provides an unparalleled level of structural detail, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles. creative-biostructure.commdpi.com If a suitable single crystal of a this compound salt can be grown, SCXRD analysis would yield a complete and unambiguous picture of its solid-state structure.

This analysis would confirm the substitution pattern on the benzene ring and reveal the precise geometry of the functional groups. Crucially, it would also provide insight into the intermolecular interactions that govern the crystal packing. For this compound, these interactions would be expected to include:

Hydrogen Bonding: Strong hydrogen bonds are anticipated between the hydrogen atoms of the amino group (-NH₂) and the oxygen atoms of the sulfonate (-SO₃⁻) and nitro (-NO₂) groups of neighboring molecules. These interactions play a critical role in stabilizing the crystal lattice.

Ionic Interactions: In a salt form (e.g., sodium or potassium salt), strong ionic interactions would exist between the sulfonate anion and the cation.

The comprehensive data from an SCXRD experiment would provide the absolute confirmation of the molecular structure and a deep understanding of its supramolecular chemistry in the solid state. mdpi.com

Specialized Spectroscopic Applications

The synthesis of this compound involves the transformation of functional groups, which can be effectively monitored in real-time using in-line Fourier Transform Infrared (FT-IR) spectroscopy. thermofisher.comclairet.co.ukjascoinc.com This Process Analytical Technology (PAT) tool allows for the continuous analysis of the reaction mixture without the need for sampling, providing immediate feedback on the reaction's progress. cam.ac.uknih.gov

An Attenuated Total Reflectance (ATR) FT-IR probe is typically inserted directly into the reaction vessel. The infrared spectrum of the reaction mixture is continuously recorded, allowing for the tracking of key chemical species. For the synthesis of this compound, this would involve monitoring the disappearance of the characteristic vibrational bands of the starting materials and the simultaneous appearance of bands associated with the product.

For instance, the progress of a nitration reaction could be followed by observing the decrease in the intensity of C-H bands of the aromatic precursor and the emergence of strong asymmetric and symmetric stretching vibrations of the nitro groups (NO₂). Similarly, the introduction of the amino group (NH₂) would be evidenced by the appearance of N-H stretching vibrations. By correlating the intensity of these characteristic peaks with the concentration of the respective components, a real-time kinetic profile of the reaction can be generated. This enables precise determination of the reaction endpoint, optimization of reaction parameters, and ensures consistent product quality.

Interactive Data Table: Characteristic FT-IR Bands for Monitoring the Synthesis of this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Status During Reaction |

| Aromatic C-H | Stretching | 3100 - 3000 | Decreasing |

| Sulfonic Acid (SO₃H) | S=O Stretching | 1350 - 1340, 1160 - 1120 | Present |

| Nitro (NO₂) | Asymmetric Stretching | 1550 - 1500 | Increasing |

| Nitro (NO₂) | Symmetric Stretching | 1355 - 1315 | Increasing |

| Amino (NH₂) | N-H Stretching | 3500 - 3300 | Increasing |

| Amino (NH₂) | N-H Bending | 1650 - 1580 | Increasing |

Note: The exact wavenumbers can vary based on the molecular environment and physical state.

Dielectric measurements provide insight into the electrical properties of a material, including its ability to store electrical energy in the presence of an electric field. The electronic polarizability of a molecule, which is its tendency to form an induced dipole moment in an applied electric field, is a key parameter that can be derived from these measurements. wikipedia.orglibretexts.org

For this compound, dielectric measurements are typically performed on a pressed pellet of the powdered sample placed between two electrodes. The capacitance and dissipation factor are measured over a range of frequencies and temperatures. From these measurements, the dielectric constant (ε') and dielectric loss (ε'') can be calculated.

The electronic polarizability is related to the dielectric constant at high frequencies (in the optical range), where the contribution from slower polarization mechanisms, such as dipolar and interfacial polarization, is negligible. The Clausius-Mossotti relation can be used to connect the macroscopic dielectric constant to the microscopic electronic polarizability.

The presence of highly polar functional groups, such as the nitro (NO₂) and amino (NH₂) groups, in this compound is expected to significantly influence its dielectric behavior and electronic polarizability. Studies on similar organic crystalline materials have shown that the dielectric constant and dielectric loss are dependent on both frequency and temperature. researchgate.netresearchgate.net Such analyses can provide valuable information about the charge transport mechanisms and relaxation processes within the material.

Interactive Data Table: Illustrative Dielectric Properties of a Nitroaromatic Compound at Room Temperature

| Frequency (Hz) | Dielectric Constant (ε') | Dielectric Loss (ε'') |

| 100 | 4.5 | 0.05 |

| 1k | 4.2 | 0.03 |

| 10k | 4.0 | 0.02 |

| 100k | 3.8 | 0.01 |

| 1M | 3.6 | 0.005 |

Note: This data is illustrative and represents typical dielectric behavior for a polar organic crystalline material.

Computational Chemistry and Theoretical Modeling of 4 Amino 3,5 Dinitrobenzenesulfonate

Theoretical Prediction and Characterization of Non-linear Optical (NLO) PropertiesThere are no published theoretical predictions regarding the polarizability, first-order hyperpolarizability, or other NLO properties of 4-Amino-3,5-dinitrobenzenesulfonate.

To provide the requested article, original research involving computational modeling of this compound would need to be conducted. As the role of this assistant is to provide information based on existing and verifiable sources, the generation of the requested content is not feasible at this time.

Reaction Path Energetics and Transition State Theory for Transformation Mechanisms of this compound

The transformation of this compound can proceed through various reaction pathways, primarily dictated by the nature of the substituents on the benzene (B151609) ring. The electron-withdrawing nitro groups and the sulfonate group, along with the electron-donating amino group, create a complex electronic environment that influences the molecule's reactivity. Computational chemistry, particularly through the application of Density Functional Theory (DFT), provides a powerful tool to investigate the energetics of these transformation mechanisms and to characterize the transition states involved.

One of the key transformation pathways for this compound is desulfonation. The kinetics of desulfonation in benzenesulfonic acids have been studied under various conditions, and it is understood to be a reversible electrophilic aromatic substitution. The reaction involves the protonation of the aromatic ring, followed by the departure of the sulfonic acid group (SO3). The presence of the amino and nitro groups on the ring will significantly modulate the activation energy for this process.

Transition State Theory (TST) is a fundamental concept used to understand and calculate the rates of chemical reactions. wikipedia.org TST postulates the existence of a quasi-equilibrium between the reactants and a high-energy transition state structure, which represents the kinetic bottleneck of the reaction. libretexts.org Computational methods can be employed to locate this transition state on the potential energy surface and to calculate its energy relative to the reactants, known as the activation energy.

For a given transformation of this compound, such as desulfonation or the initial steps of decomposition, computational modeling would involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactant molecule, any intermediates, the transition state, and the products are optimized to find their lowest energy conformations.

Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for stable species) or a first-order saddle point (for a transition state, which has one imaginary frequency).

Reaction Path Following: Intrinsic Reaction Coordinate (IRC) calculations can be used to trace the reaction path from the transition state down to the reactants and products, confirming that the located transition state connects the desired species.

The energy difference between the transition state and the reactants provides the activation energy (Ea), a key parameter in the Arrhenius equation which describes the temperature dependence of the reaction rate. Furthermore, thermodynamic properties such as the enthalpy and Gibbs free energy of activation (ΔH‡ and ΔG‡) can be calculated, offering deeper insights into the spontaneity and temperature sensitivity of the reaction.

While specific energetic data for the transformation of this compound is not available, hypothetical reaction coordinates for potential transformations can be constructed based on known mechanisms for related compounds. The following table provides a conceptual framework for the types of energetic data that would be obtained from a computational study of the desulfonation of this compound.

Table 1: Hypothetical Energetic Data for the Desulfonation of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (this compound + H+) | 0.0 | Initial state of the protonated reactant. |

| Transition State 1 (TS1) | [Hypothetical Value, e.g., +25] | Transition state for the electrophilic attack of a proton on the carbon bearing the sulfonate group. |

| Intermediate (Wheland-type) | [Hypothetical Value, e.g., +15] | A resonance-stabilized cationic intermediate. |

| Transition State 2 (TS2) | [Hypothetical Value, e.g., +20] | Transition state for the departure of the SO3 group. |

| Products (2,4-Dinitroaniline + SO3) | [Hypothetical Value, e.g., -5] | Final products of the desulfonation reaction. |

Note: The values in this table are for illustrative purposes only and would need to be determined through specific computational calculations.

The presence of two nitro groups is expected to have a significant impact on the reaction energetics. In electrophilic aromatic substitution reactions, nitro groups are deactivating and meta-directing. ijrti.org However, in the context of desulfonation, which is the reverse of sulfonation, the electronic effects of the substituents play a crucial role in stabilizing or destabilizing the intermediates and transition states. The amino group, being an activating and ortho-, para-directing group, would also exert a strong influence on the reaction pathway.

Analytical Method Development and Validation for 4 Amino 3,5 Dinitrobenzenesulfonate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating the components of a mixture and quantifying the concentration of individual analytes. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for a polar, non-volatile compound like 4-Amino-3,5-dinitrobenzenesulfonate.

High-Performance Liquid Chromatography (HPLC) with Photo Diode Array Detector and Mass Spectrometry (MS/MS)

A robust method for the separation and quantification of this compound involves reverse-phase HPLC (RP-HPLC). This technique separates compounds based on their hydrophobicity.

Separation: A C18 stationary phase column is typically effective for separating aromatic compounds. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate (B1220265) with acid like trifluoroacetic acid to control pH) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would effectively elute the polar analyte while separating it from less polar impurities.

Detection and Quantification (PDA): A Photo Diode Array (PDA) detector allows for the monitoring of absorbance over a wide range of wavelengths simultaneously. Given the nitroaromatic structure, this compound is expected to be chromophoric, absorbing UV-Vis light. The PDA detector provides spectral information that can confirm peak identity and purity, while the absorbance at the wavelength of maximum absorption (λmax) is used for quantification.

Confirmation (MS/MS): Coupling the HPLC system to a tandem mass spectrometer (MS/MS) provides definitive structural confirmation and enhanced sensitivity. Using an electrospray ionization (ESI) source in negative mode would be ideal for detecting the deprotonated sulfonate molecule. The first mass spectrometer (MS1) would isolate the parent ion mass of this compound. This isolated ion is then fragmented, and the second mass spectrometer (MS2) detects the resulting fragment ions. This transition (parent ion → fragment ion) is highly specific and allows for trace-level quantification, even in complex matrices.

Method Validation Parameters: Linearity, Accuracy, Precision, and Limit of Quantitation

For any quantitative analytical method to be considered reliable, it must be validated according to established guidelines.

Linearity: This parameter establishes the relationship between the concentration of the analyte and the detector response. The method is considered linear over a range where the plot of concentration versus response produces a straight line, typically with a correlation coefficient (R²) value of ≥0.99.

Accuracy: Accuracy measures the closeness of the experimental value to the true value. It is often assessed by "spiking" a blank sample with a known amount of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration) and calculating the percent recovery.

Precision: Precision refers to the closeness of repeated measurements under the same conditions. It is expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. It is crucial for determining trace impurities. The Limit of Detection (LOD) is the lowest concentration that can be detected but not necessarily quantified.

Below is an example data table summarizing typical validation results for an HPLC method.

| Parameter | Specification | Typical Result |

| Linearity (R²) | ≥ 0.99 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (RSD) | ≤ 2.0% | < 1.5% |

| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.1 µg/mL |

Spectroscopic Methods for Analytical Monitoring

Spectroscopic techniques offer the advantage of real-time, in-situ measurements, making them powerful tools for process analytical technology (PAT).

Application of In-line FT-IR Spectroscopy for Process Analytics

In-line Fourier Transform Infrared (FT-IR) spectroscopy can monitor the progress of chemical reactions in real-time without the need for sampling. youtube.comcam.ac.uk An Attenuated Total Reflectance (ATR) probe is immersed directly into the reaction vessel. irdg.orgresearchgate.net For a reaction involving this compound, such as its synthesis or a subsequent reaction like desulfonation, FT-IR can track the concentration changes of reactants, intermediates, and products. stuba.skstuba.skscribd.com This is achieved by monitoring the characteristic vibrational frequencies of the functional groups involved, such as the symmetric and asymmetric stretches of the nitro groups (–NO₂), the sulfonate group (–SO₃), and the amino group (–NH₂). researchgate.net This provides critical information on reaction kinetics, endpoint determination, and the potential formation of byproducts. youtube.com

Quantitative Measurements in Continuous-Flow HPLC/NMR Systems

Continuous-flow HPLC-NMR combines the separation power of HPLC with the structural elucidation capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgcapes.gov.brnih.gov As the separated compounds elute from the HPLC column, they flow directly through a specialized NMR flow cell, where spectra are continuously acquired. This allows for the unambiguous identification of each component in a mixture.

For quantitative analysis, an internal standard of a known concentration can be added to the sample. acs.orgcapes.gov.br The concentration of the analyte is then determined by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from the internal standard. acs.org This technique is particularly valuable for analyzing complex reaction mixtures where chromatographic peaks may overlap or where reference standards for all components are not available. capes.gov.brresearchgate.net

Development of Chemoselective Probes and Reagents Based on this compound Reactivity

The chemical structure of this compound makes it a candidate for use in developing specialized analytical reagents and probes. The key to this application lies in the reactivity of its aromatic ring.

The two strongly electron-withdrawing nitro groups make the aromatic ring highly electron-deficient. This electronic feature facilitates nucleophilic aromatic substitution (SNA_r) reactions, where the sulfonate group can act as a leaving group when attacked by a strong nucleophile. nih.gov This principle is widely used in the design of "off-on" fluorescent probes. nih.gov

For example, a reagent based on this structure could be designed to detect specific nucleophiles like thiols (e.g., cysteine, glutathione). mdpi.com In its initial state, the probe might be non-fluorescent. Upon reaction with a thiol, the sulfonate group is displaced, and the thiol covalently binds to the ring. This substitution can cause a significant change in the electronic properties of the molecule, "turning on" fluorescence. The intensity of the resulting fluorescence would be proportional to the concentration of the thiol, allowing for sensitive and selective quantification. nih.govmdpi.com The amino group on the ring can be further modified to tune the solubility and spectral properties of the probe. Derivatization reagents such as 1-fluoro-2,4-dinitrobenzene (B121222) are well-known examples that operate on a similar principle of nucleophilic substitution. researchgate.net

Applications in Material Science and Advanced Chemical Technologies Excluding Prohibited Elements

Utilization in Non-linear Optics (NLO) and Photonic Applications

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in laser technology, optical data processing, and telecommunications. The efficiency of these materials is often linked to the molecular structure of their constituent compounds. Amino acids and their derivatives have shown promise as NLO materials due to their potential for high second harmonic generation (SHG) efficiency. researchgate.net The combination of an electron-donating group (like an amino group) and an electron-withdrawing group (like a nitro group) within the same molecule can lead to significant NLO properties. While specific studies on the NLO properties of 4-Amino-3,5-dinitrobenzenesulfonate are not extensively detailed in the provided results, the structural motifs it possesses are characteristic of promising NLO materials. The presence of both the amino and nitro groups on the aromatic ring suggests potential for significant charge transfer and a high second-order nonlinear optical response.

Role as Intermediates in the Synthesis of Specialty Chemicals and Dyes

Nitroaromatic compounds are fundamental building blocks in the chemical industry, serving as precursors for a vast array of specialty chemicals, including pharmaceuticals, pesticides, and dyes. nih.gov The synthesis of these products often begins with nitration, the process of introducing a nitro group onto an aromatic ring. nih.gov

This compound and structurally similar compounds are valuable intermediates in these synthetic pathways. For instance, 4-amino-N-(3,5-dinitrophenyl)benzenesulfonamide is a known chemical entity, highlighting the use of dinitrophenyl amines in the synthesis of more complex sulfonamides. epa.gov The synthesis of various dyes often involves the use of amino and nitro-substituted aromatic compounds. For example, processes have been patented for the preparation of dyes like 4-amino-3,4'-dinitrodiphenylamine, which involves the condensation of a nitro-chlorobenzenesulfonic acid with a diamino-nitrobenzene derivative. google.com Azo dyes have also been synthesized from 4-aminophenol (B1666318) and 3-nitrophenol. researchgate.net These examples underscore the role of compounds with amino and nitro functionalities as key intermediates in the production of a wide range of specialty chemicals and dyestuffs.

Exploration as Components in Energetic Materials (Insights from Structurally Similar Nitroaromatics)

Nitroaromatic compounds are a well-established class of energetic materials, with their explosive properties being highly dependent on the molecular structure, including the number and position of nitro groups. acs.org While direct data on the energetic properties of this compound is limited in the search results, insights can be drawn from structurally similar compounds.

For example, 4-amino-3,5-dinitropyrazole (ADNP or LLM-116) is a high-energy material with low sensitivity to mechanical stimuli. researchgate.net The synthesis of energetic salts based on the 4-amino-3,5-dinitropyrazolate anion has yielded materials with high thermal stability and detonation velocities comparable to well-known explosives like TATB (1,3,5-triamino-2,4,6-trinitrobenzene). researchgate.netrsc.org The presence of amino and nitro groups on an aromatic ring is a common feature in many energetic materials. dtic.milsciencemadness.org The study of such compounds helps in understanding the structure-property relationships that govern their energetic performance and sensitivity. acs.org

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Thermal Stability (°C) |

|---|---|---|---|---|

| 4-amino-3,5-dinitropyrazolate salt 9 | - | 8743 | 32.55 | - |

| 4-amino-3,5-dinitropyrazolate salt 11 | - | 8751 | 28.85 | - |

| TATB | 1.938 dtic.mil | 8114 | 31.15 | - |

| 4-azido-3,5-dinitropyrazole derivative 12 | - | 8961 | 33.0 | - |

| 4-azido-3,5-dinitropyrazole derivative 7 | - | 8591 | 30.6 | 173 |

Applications in Bioconjugation and Chemical Modification of Biomolecules (e.g., selective reaction with primary amines)

The selective chemical modification of proteins and other biomolecules is a powerful tool in chemical biology and for the development of therapeutic conjugates. nih.govexlibrisgroup.com This requires reactions that are highly specific and can be performed under mild, aqueous conditions. nih.govexlibrisgroup.com The amino group of this compound presents a potential site for such modifications.

While specific examples of bioconjugation using this compound were not found, the general principles of modifying biomolecules are relevant. For instance, the selective functionalization of specific amino acids in proteins is a key area of research. nih.gov The reactivity of the amino group in this compound could potentially be exploited for covalent attachment to biomolecules, although the presence of the strongly electron-withdrawing nitro groups would significantly influence its nucleophilicity. The sulfonate group could also play a role in modulating the solubility and pharmacokinetic properties of any resulting bioconjugate.

Q & A

Q. What are the standard synthetic routes for 4-amino-3,5-dinitrobenzenesulfonate?

The synthesis typically involves sulfonation and nitration steps. A validated method begins with sulfonating aniline derivatives, followed by nitration using a mixture of nitric and sulfuric acids. For example, potassium this compound is synthesized by sulfonating aniline, nitrating the intermediate, and isolating the product via crystallization. Hydrolysis under reflux with sulfuric acid converts the intermediate into the final compound. Critical parameters include temperature control during nitration (~5–10°C) and reflux duration (6 hours) to ensure product purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- FT-IR spectroscopy : Identifies functional groups (e.g., sulfonate S=O stretching at ~1200–1100 cm⁻¹, nitro group vibrations at ~1520–1350 cm⁻¹).

- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d6 resolve aromatic proton environments and confirm substitution patterns. For example, the amino group’s protons may appear as broad singlets in ¹H NMR, while nitro groups deshield adjacent carbons in ¹³C NMR.

- Elemental analysis : Validates empirical formulas by comparing calculated and observed C, H, N, S percentages .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Stability studies should include:

- Thermogravimetric analysis (TGA) : Measures decomposition temperatures.

- Accelerated degradation tests : Expose the compound to extreme pH, UV light, or elevated temperatures (e.g., 40–60°C) and monitor changes via HPLC or LC-MS.

- Long-term storage trials : Store aliquots in dark/light, dry/humid conditions, and analyze purity at intervals using spectroscopic methods .

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing by-products like sulfonic acid derivatives?

Strategies include:

- Stepwise temperature control : Maintain nitration below 10°C to prevent over-nitration or decomposition.

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance intermediate solubility.

- Catalytic additives : Introduce acetic acid during condensation steps to accelerate reaction rates and reduce side reactions. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) removes residual impurities .

Q. How to design derivatives of this compound for biological activity studies?

- Reactivity with electrophiles : React the amino group with substituted benzaldehydes under acidic conditions (e.g., glacial acetic acid) to form Schiff bases.

- Cross-coupling reactions : Use Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups, leveraging palladium catalysts and boronic acid derivatives.

- Biological screening : Test derivatives for enzyme inhibition (e.g., tyrosine kinases) or antimicrobial activity via microdilution assays .

Q. What methodologies are used to track environmental degradation pathways of this compound?

- Isotope labeling : Use ¹⁴C-labeled analogs in soil/water systems to trace degradation products via liquid scintillation counting.

- Metabolite profiling : Extract samples with organic solvents (e.g., ethyl acetate) and identify intermediates (e.g., 4-amino-3,5-dichloro derivatives) using GC-MS or HRMS.

- Microbial degradation assays : Incubate with soil microbiota and monitor CO₂ evolution to assess mineralization rates .

Q. How to resolve contradictions in reported spectral data (e.g., NMR shifts) across studies?

- Solvent effects : Compare spectra acquired in DMSO-d6 vs. CDCl₃, as solvent polarity influences chemical shifts.

- Dynamic effects : Perform variable-temperature NMR to identify exchange broadening from tautomerism or hydrogen bonding.

- Cross-validation : Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals and reconcile discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.